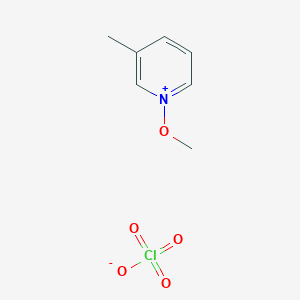
1-Methoxy-3-methylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H10ClNO5 It is a derivative of pyridine, where the nitrogen atom is methylated and methoxylated, and it forms a perchlorate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-3-methylpyridin-1-ium perchlorate can be synthesized through the methylation of pyridine followed by methoxylation. The typical synthetic route involves the reaction of pyridine with dimethyl sulfate to form 1-methylpyridinium ion, which is then treated with methanol to introduce the methoxy group. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Parent pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-3-methylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-methylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methoxypyridinium chloride
- 1-Methyl-3-methoxypyridinium chloride
Uniqueness
1-Methoxy-3-methylpyridin-1-ium perchlorate is unique due to the presence of both methyl and methoxy groups on the pyridinium ring, which imparts distinct chemical properties. The perchlorate anion also contributes to its reactivity and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
60524-09-6 |
|---|---|
Formule moléculaire |
C7H10ClNO5 |
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
1-methoxy-3-methylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C7H10NO.ClHO4/c1-7-4-3-5-8(6-7)9-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
WTXLKCIMNPFTML-UHFFFAOYSA-M |
SMILES canonique |
CC1=C[N+](=CC=C1)OC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)

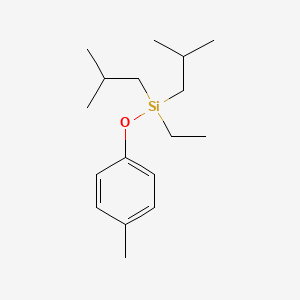
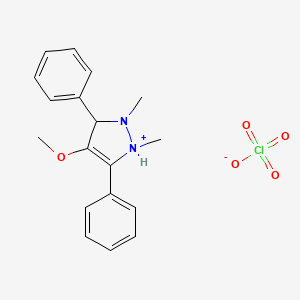
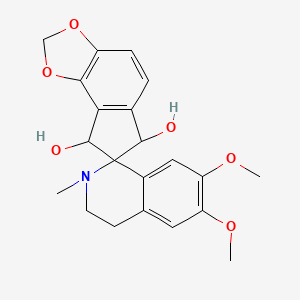

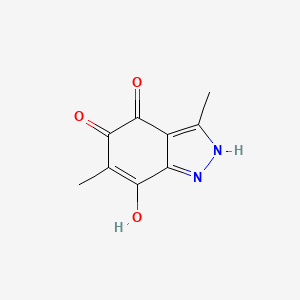
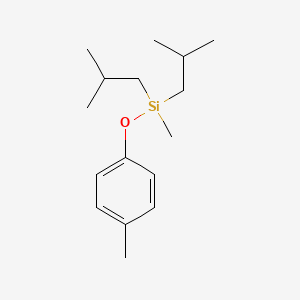
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)

